molecular formula C26H32BrN5O4 B2969008 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide CAS No. 892286-24-7

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide

Katalognummer: B2969008
CAS-Nummer: 892286-24-7
Molekulargewicht: 558.477
InChI-Schlüssel: QNDXRPIXSKKUGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide: is a synthetic organic compound known for its potential applications in various scientific fields, particularly chemistry, biology, and medicine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

  • Synthesis of the Quinazolinone Core: : The preparation begins with the synthesis of the quinazolinone core by cyclization of appropriate precursors such as anthranilic acid derivatives with various reagents under controlled conditions.

  • Introduction of the Bromo Substituent: : A bromination reaction is then conducted to introduce the bromo substituent at the desired position on the quinazolinone ring, typically using bromine or N-bromosuccinimide.

  • Functionalization with Butanamide: : The next step involves the attachment of the butanamide group via amide coupling reactions using suitable coupling agents like EDCI or DCC.

  • Attachment of the Piperazine Moiety: : Finally, the compound is functionalized with the piperazine moiety by reacting it with the corresponding bromo compound in the presence of a base, completing the synthesis of 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide.

Industrial Production Methods: : Industrial production methods for this compound may involve optimization of the above synthetic routes for larger scale production, ensuring higher yield, purity, and cost-effectiveness. This can include the use of more efficient catalysts, solvents, and optimized reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group or other oxidizable positions.

  • Reduction: : Reduction reactions can be performed on the quinazolinone core to modify its oxidation state.

  • Substitution: : Electrophilic substitution reactions, especially at the bromo position, can yield various derivatives.

Common Reagents and Conditions:
  • Oxidation: : Reagents like m-CPBA or KMnO₄ under acidic conditions.

  • Reduction: : Hydrogen gas in the presence of palladium on carbon (Pd/C).

  • Substitution: : Various nucleophiles can be used under appropriate conditions, such as anhydrous solvents and controlled temperatures.

Major Products Formed:
  • Oxidation typically produces quinones or hydroxylated products.

  • Reduction can yield reduced quinazolinone derivatives.

  • Substitution reactions result in a variety of functionalized derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry:

  • Synthesis of Novel Compounds: : This compound serves as a precursor for synthesizing a variety of novel compounds with potential pharmaceutical applications. Biology and Medicine :

  • Potential Therapeutic Agent: : Studies have shown that derivatives of this compound exhibit promising biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. Industry :

  • Material Science: : Its unique structure allows it to be utilized in the design of new materials with specific properties.

Wirkmechanismus

Molecular Targets and Pathways: : The exact mechanism of action can vary depending on the specific application and derivative of the compound. For instance:

  • In Cancer Therapy: : The compound may interact with DNA, inhibiting cell proliferation or inducing apoptosis.

  • Anti-inflammatory Activity: : It might inhibit specific enzymes or signaling pathways involved in the inflammatory response.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds:

  • 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide: : Lacks the piperazine moiety, resulting in different biological properties.

  • N-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-butanamide: : Contains a hydroxy group instead of a methoxy group, altering its reactivity and application potential.

Uniqueness: : What sets 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide apart is its multi-functionalized structure, which provides a versatile platform for further chemical modifications and broad-spectrum applications in various scientific fields.

There you have it—a comprehensive dive into the world of This compound . Curious about more intricate details, or shall we chat about something else?

Biologische Aktivität

The compound 4-(6-bromo-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(4-(4-methoxyphenyl)piperazin-1-yl)propyl)butanamide is a synthetic derivative of quinazoline, a class known for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in oncology and other fields due to its structural characteristics and biological interactions.

Structural Characteristics

The molecular formula of the compound is C24H30BrN5O3C_{24}H_{30}BrN_{5}O_{3}, with a molecular weight of approximately 499.4 g/mol. The structure features a bromine atom at position 6 of the quinazoline ring, which is known to enhance biological activity by modulating interactions with target proteins.

The biological activity of this compound primarily involves its interaction with various molecular targets, including kinases and receptors associated with cancer cell proliferation and apoptosis. The quinazoline moiety is particularly noted for its ability to inhibit specific kinases involved in tumor growth and survival pathways.

Biological Activity Overview

Research indicates that compounds similar to this quinazoline derivative exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values for related compounds against different cancer types:

CompoundCell LineIC50 (μM)
6nA549 (Lung Cancer)5.9 ± 1.7
SW-480 (Colorectal Cancer)2.3 ± 0.91
MCF-7 (Breast Cancer)5.65 ± 2.33
Cisplatin (Control)15.37 (A549), 16.1 (SW-480), 3.2 (MCF-7)

These results highlight the compound's potential as an effective anticancer agent, particularly against lung and colorectal cancers .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of quinazoline derivatives for their anticancer properties:

  • Cytotoxic Evaluation : A study demonstrated that the synthesized derivatives showed a range of antiproliferative activities across multiple cancer cell lines, with some compounds inducing apoptosis in a dose-dependent manner .
  • Molecular Docking Studies : Computational analyses have indicated strong binding affinities between these compounds and epidermal growth factor receptors (EGFR), suggesting a mechanism through which they may exert their anticancer effects .
  • Apoptosis Induction : The use of Annexin V staining techniques revealed that certain derivatives could significantly induce early and late apoptosis in cancer cells, emphasizing their potential as therapeutic agents .

Pharmacological Applications

The pharmacological profile of this compound suggests several potential applications:

  • Anticancer Therapy : Due to its ability to inhibit key signaling pathways in cancer cells.
  • Anti-inflammatory Properties : Quinazoline derivatives are also being explored for their anti-inflammatory effects, which could complement their anticancer activity.
  • Antimicrobial Activity : Some studies suggest that related compounds may possess antimicrobial properties, although further research is needed in this area.

Eigenschaften

CAS-Nummer

892286-24-7

Molekularformel

C26H32BrN5O4

Molekulargewicht

558.477

IUPAC-Name

4-(6-bromo-2,4-dioxo-1H-quinazolin-3-yl)-N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]butanamide

InChI

InChI=1S/C26H32BrN5O4/c1-36-21-8-6-20(7-9-21)31-16-14-30(15-17-31)12-3-11-28-24(33)4-2-13-32-25(34)22-18-19(27)5-10-23(22)29-26(32)35/h5-10,18H,2-4,11-17H2,1H3,(H,28,33)(H,29,35)

InChI-Schlüssel

QNDXRPIXSKKUGM-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCNC(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.